1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone
Description
1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxyphenyl group and an ethanone moiety
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)11-7-8-13(15-9-11)12-5-3-4-6-14(12)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVRWWMFQKIOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
1-[6-(4-Methoxyphenyl)pyridin-3-yl]-ethanone: Similar structure but with a different position of the methoxy group.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness: 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring may enhance its interactions with certain molecular targets, making it a valuable compound for further research and development.
Biological Activity
1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone can be depicted as follows:
This compound features a pyridine ring substituted with a methoxyphenyl group, which is critical for its biological activity.
The biological activity of 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone appears to be mediated through various biochemical pathways. It may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain cellular processes involved in cancer proliferation and microbial resistance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone. For instance, it has shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated in comparison to established antibiotics.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
The data indicates that while the compound exhibits activity, it is less potent than standard antibiotics like ciprofloxacin.
Anticancer Activity
In vitro studies have demonstrated that 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone possesses anticancer properties against several cancer cell lines. Notably, it has been evaluated for its cytotoxic effects on human cancer cells.
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxicity of this compound on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results are summarized below:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 15.0 | 5.0 |
| MCF-7 | 20.0 | 4.5 |
These findings indicate that 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone exhibits significant cytotoxicity against cancer cells with favorable selectivity indices, suggesting potential for further development as an anticancer agent.
Research Findings and Future Directions
Research continues to explore the full potential of 1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone. Its unique structure allows for modifications that may enhance its biological activity or reduce toxicity. Future studies should focus on:
- In vivo evaluations to confirm efficacy and safety.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Structure-activity relationship (SAR) analyses to optimize derivatives for improved potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
